molecular formula C30H24Cl2N2O3 B12154910 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12154910
M. Wt: 531.4 g/mol
InChI Key: OXWAUSQSCJKXLT-UHFFFAOYSA-N
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Description

5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes chlorobenzyl, chlorophenyl, and methoxy groups, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy and chlorobenzyl groups allows for oxidation reactions under specific conditions.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorobenzyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as other standard organic reagents for oxidation and reduction reactions.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its chemical properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include:

These compounds share similar structural elements but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.

Properties

Molecular Formula

C30H24Cl2N2O3

Molecular Weight

531.4 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[4-[(4-chlorophenyl)methoxy]phenyl]-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H24Cl2N2O3/c1-35-28-4-2-3-25-27-17-26(20-7-13-23(32)14-8-20)33-34(27)30(37-29(25)28)21-9-15-24(16-10-21)36-18-19-5-11-22(31)12-6-19/h2-16,27,30H,17-18H2,1H3

InChI Key

OXWAUSQSCJKXLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC6=CC=C(C=C6)Cl

Origin of Product

United States

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